molecular formula C14H12ClN3 B2917429 (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 34164-90-4

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B2917429
CAS No.: 34164-90-4
M. Wt: 257.72
InChI Key: LTIXIEAFWNBPHF-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core and a methanamine group at the 3-position. The chlorine atom enhances lipophilicity and may influence binding interactions with biological targets, while the methanamine moiety provides a handle for further functionalization or salt formation. Imidazo[1,2-a]pyridines are known for diverse activities, including antiviral, anticancer, and antimicrobial effects, making this compound a candidate for drug discovery .

Properties

IUPAC Name

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIXIEAFWNBPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

Chemistry: In chemistry, (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets .

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It has been explored as a candidate for treating various diseases due to its pharmacological properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Modifications Pharmacological Notes References
(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine 2-(4-Cl-phenyl), 3-methanamine 283.75 Base structure Potential CNS activity due to amine group
[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine 2-(4-F-phenyl), 6-F, 3-methanamine 285.74 Dual fluorine substitution Increased electronegativity; altered ADME
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 2-(p-tolyl), 6-methyl, N,N-dimethylmethanamine 335.45 Methyl groups enhance lipophilicity Improved membrane permeability
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine 2-(4-F-phenyl), 6-CF₃, 3-methanamine 309.27 Trifluoromethyl group Enhanced metabolic stability
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-methylbenzenamine 2-(4-F-phenyl), 6-methyl, Schiff base linkage 399.47 Schiff base functionalization Antimicrobial activity reported

ADME Properties

  • Metabolism : Chlorine and fluorine substituents may slow hepatic clearance via cytochrome P450 enzymes compared to unsubstituted imidazo[1,2-a]pyridines. The trifluoromethyl group in further impedes oxidation .
  • Synthetic Yields : The target compound’s synthesis () involves methanesulfonyl chloride for intermediate activation, achieving moderate yields (~60–70%), whereas Schiff base derivatives (–9) require multi-step protocols with lower yields (~40–50%) .

Biological Activity

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H12ClN3. It features an imidazo[1,2-a]pyridine core substituted with a chlorophenyl group, which is significant for its biological interactions.

Imidazo[1,2-a]pyridine derivatives often exhibit their biological effects through interactions with various molecular targets. The specific mechanisms of action for this compound include:

  • Inhibition of Kinases : This compound has been reported to inhibit several kinases involved in cancer cell proliferation.
  • Modulation of Apoptosis : It can induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Activity : Some studies suggest that it exhibits antibacterial properties against specific strains.

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Activity Description Reference
AnticancerInhibits proliferation in various cancer cell lines (e.g., MDA-MB-231)
AntimicrobialExhibits activity against certain bacterial strains
Enzyme InhibitionInhibits specific kinases related to cancer progression
Apoptosis InductionActivates caspase pathways leading to programmed cell death

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of this compound, researchers evaluated its effects on the MDA-MB-231 triple-negative breast cancer cell line. The compound demonstrated an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation. Furthermore, it showed a significant selectivity index when compared to non-cancerous MCF10A cells, suggesting its potential as a targeted therapeutic agent for breast cancer treatment .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in tumorigenesis. It was found that this compound effectively inhibited Aurora kinase activity in vitro. This inhibition was associated with reduced cell viability in various cancer models and highlights the compound's potential role in cancer therapy .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics with moderate oral bioavailability. Toxicity assessments conducted on animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a promising safety profile for further development .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine?

The compound is typically synthesized via a two-step approach:

Vilsmeier-Haack Reaction : Formation of the aldehyde intermediate (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) using phosphoryl trichloride (POCl₃) and DMF at 353 K for 5 hours. This step introduces the reactive aldehyde group .

Reductive Amination : The aldehyde intermediate is reacted with primary amines (e.g., aryl amines) in glacial acetic acid, followed by reduction with sodium borohydride (NaBH₄) to yield the methanamine derivative. This method ensures high selectivity and purity .

Q. How can the purity and structural integrity of the synthesized compound be validated?

Critical analytical techniques include:

  • Spectral Characterization :
    • ¹H/¹³C NMR : To confirm substitution patterns and verify the absence of unreacted intermediates. For example, the methanamine proton appears as a singlet near δ 3.8–4.2 ppm .
    • IR Spectroscopy : Identification of N-H stretches (~3300 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
  • Elemental Analysis : To confirm stoichiometric composition (e.g., %C, %H, %N within ±0.4% of theoretical values) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?

  • Design of Experiments (DoE) : Apply statistical models to optimize parameters such as temperature, reagent stoichiometry, and reaction time. For example, highlights the use of DoE in flow chemistry to enhance reproducibility and scalability .
  • Controlled Reductions : Use NaBH₄ in a stepwise manner under inert atmospheres (N₂/Ar) to prevent over-reduction or decomposition of the imine intermediate .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, CHCl₃) improve solubility of intermediates, while ethanol/water mixtures enhance NaBH₄ stability during reductions .

Q. How should contradictory biological activity data (e.g., antimicrobial efficacy) be analyzed?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects on the imidazo[1,2-a]pyridine core. For instance, 4-chlorophenyl groups enhance lipophilicity and membrane penetration, but bulky substituents (e.g., methylsulfonyl) may reduce bioavailability .
  • Standardized Assays : Re-evaluate activity using consistent protocols (e.g., MIC assays against S. aureus and E. coli with ciprofloxacin as a positive control). Discrepancies may arise from variations in bacterial strains or inoculum sizes .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies are effective in resolving spectral ambiguities during characterization?

  • 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity between the methanamine group and the imidazo-pyridine core .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism. For example, used single-crystal X-ray to confirm the planar structure of the aldehyde intermediate .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to validate molecular formula .

Methodological Considerations for Experimental Design

Q. How can researchers design analogues to improve target selectivity (e.g., COX-2 inhibition)?

  • Bioisosteric Replacement : Substitute the 4-chlorophenyl group with a 4-(methylsulfonyl)phenyl moiety to enhance hydrogen bonding with COX-2’s hydrophilic pocket .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities. For example, the methanamine side chain may occupy a hydrophobic cleft near Val523 in COX-2 .
  • In Vitro Assays : Compare IC₅₀ values against both COX-1 and COX-2 isoforms to confirm selectivity ratios (>10-fold) .

Q. What are the critical factors in scaling up the synthesis while maintaining environmental safety?

  • Green Chemistry Principles : Replace POCl₃ with less hazardous reagents (e.g., oxalyl chloride/DMF) for the Vilsmeier-Haack step .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ before disposal .
  • Flow Chemistry : Adopt continuous-flow systems to reduce solvent use and improve heat transfer, as demonstrated in for diazomethane synthesis .

Data Interpretation and Validation

Q. How can researchers address inconsistencies in biological activity across studies?

  • Meta-Analysis : Pool data from multiple studies (e.g., and ) and apply statistical tests (ANOVA) to identify outliers or confounding variables .
  • Dose-Response Curves : Ensure activities are reported as EC₅₀/IC₅₀ values rather than arbitrary inhibition percentages .
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out decomposition .

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